![molecular formula C36H54O8S2 B1236341 [4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate CAS No. 153322-44-2](/img/structure/B1236341.png)

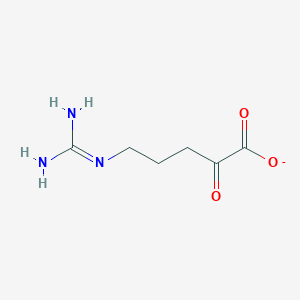

[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

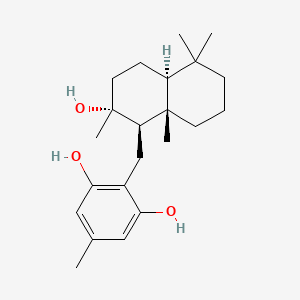

[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate is a natural product found in Haliclona toxia with data available.

Applications De Recherche Scientifique

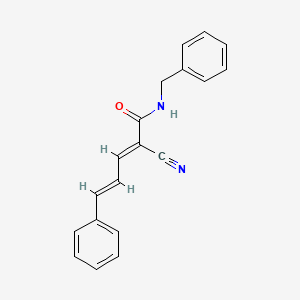

Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives

The compound has been used in the synthesis of naphthoquinone derivatives, which are known for their potent anticancer properties. One study focused on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds displayed significant cytotoxic activity against human cancer cell lines, with certain compounds showing remarkable cytotoxicity. The research highlighted that these derivatives induce apoptosis and cell cycle arrest at the G1 phase through upregulation of caspase proteins and gene expression levels, positioning them as potential agents against various cancer types (Ravichandiran et al., 2019).

Catalysis and Synthesis Applications

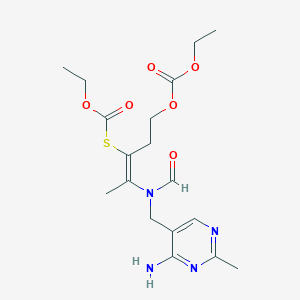

Catalytic Applications in Synthesis

The compound has been utilized as a catalyst in the synthesis of polyhydroquinoline derivatives, highlighting its role in facilitating efficient, clean, and high-yield reactions. This method emphasizes the compound's potential in green chemistry and its contribution to synthesizing complex molecules with high efficiency and minimal environmental impact (Khaligh, 2014).

Ionic Liquids in Condensation Reactions

Another study illustrated the use of similar compounds as acidic ionic liquids in catalyzing condensation reactions. This role is crucial in synthesizing various derivatives, showcasing the compound's versatility and effectiveness in promoting complex chemical transformations (Shaterian & Mohammadnia, 2013).

Molecular Modeling and Structure Analysis

Molecular Modeling in Drug Development

Research in drug development has used the compound for modeling and synthesizing analogues of known therapeutic agents. This work aims to enhance biological selectivity and potency, reducing side effects and improving therapeutic outcomes. The study's findings suggest that structural modifications of potent agonists can lead to improved selectivity and effectiveness, indicating the compound's potential in drug design and development (Heck et al., 2016).

Chemical Reactions and Mechanisms

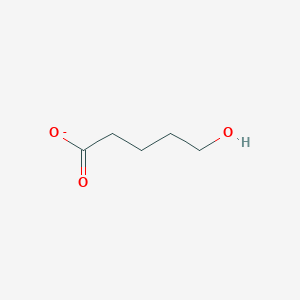

Understanding Chemical Reactions and Mechanisms

Studies have also focused on understanding the chemical reactions and mechanisms involving the compound, such as sulfonation, sulphonation, and alkylation in sulfuric acid. These investigations provide valuable insights into the compound's behavior under different conditions, contributing to the broader knowledge in chemistry and the potential development of new chemical processes (Koeberg-Telder & Cerfontain, 1976).

Propriétés

Numéro CAS |

153322-44-2 |

|---|---|

Formule moléculaire |

C36H54O8S2 |

Poids moléculaire |

678.9 g/mol |

Nom IUPAC |

[4-sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C36H54O8S2/c1-24-12-15-28-30(10-8-18-33(28,3)4)35(24,6)21-20-34(5)19-9-11-31-29(34)16-13-25(2)36(31,7)23-26-22-27(43-45(37,38)39)14-17-32(26)44-46(40,41)42/h10,14,16-17,22,24-25,28,31H,8-9,11-13,15,18-21,23H2,1-7H3,(H,37,38,39)(H,40,41,42) |

Clé InChI |

IDKFTCRFJYOYKG-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

SMILES canonique |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC3(CCCC4C3=CCC(C4(C)CC5=C(C=CC(=C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C |

Synonymes |

toxiusol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)

![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)

![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)